Scientists can use bromofos as a model organophosphate insecticide to study how these chemicals interfere with insect nerve function. This research helps develop safer and more targeted insecticides ().
Bromofos persistence and degradation in the environment are of interest to researchers (). Understanding its breakdown products and environmental behavior helps assess potential contamination risks.
Due to its well-documented toxicity, bromofos can be used as a positive control in studies evaluating the effectiveness of new methods for detecting organophosphate poisoning or for environmental monitoring ().
Bromofos serves as a reference compound in analytical chemistry methods designed to detect organophosphate residues in food or environmental samples (). This helps ensure the accuracy of these analytical techniques.
Bromofos, chemically known as O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate, is an organophosphorus compound primarily used as a pesticide. It appears as white crystals with a molecular weight of approximately 366.0 g/mol. The compound has a melting point of 53°C and a boiling point between 140-142°C at low pressure. Bromofos is soluble in various organic solvents such as toluene and diethyl ether but exhibits limited solubility in water (approximately 40 ppm at 27°C) .
Bromofos acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. When AChE is inhibited, ACh accumulates, leading to overstimulation of muscles and ultimately death of the insect.
Bromofos is a highly toxic compound and can be harmful to humans and animals if ingested, inhaled, or absorbed through the skin []. Symptoms of exposure can include nausea, vomiting, dizziness, weakness, blurred vision, and respiratory problems. In severe cases, exposure can lead to coma and death [].
Bromofos undergoes hydrolysis in both acidic and alkaline conditions, leading to the formation of dealkylated compounds and alcohols. In alkaline media, it is particularly prone to hydrolysis, which results in the breakdown of the compound into less toxic metabolites . Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at neuromuscular junctions .
Bromofos is recognized for its potent anticholinesterase activity, which inhibits cholinesterase enzymes in various organisms, including mammals. Studies have shown that it affects cholinesterase activity in rats and dogs, with no-effect levels identified at 0.63 mg/kg/day and 1.5 mg/kg/day respectively over extended periods . Additionally, bromofos has been associated with cytogenetic and embryotoxic effects in laboratory settings, indicating potential risks for developmental processes .
The synthesis of bromofos typically involves the reaction of dimethyl phosphorothioate with 2,5-dichloro-4-bromophenol. This process can be achieved through nucleophilic substitution reactions where the phenolic compound acts as a nucleophile attacking the phosphorus center of dimethyl phosphorothioate . The reaction conditions may vary, but generally involve moderate temperatures and controlled pH levels to optimize yield and minimize side reactions.
Studies on bromofos have highlighted its interactions with various biological systems. For instance, its metabolites have been investigated for their toxicity levels, revealing that while bromofos itself is toxic, some metabolites may exhibit reduced toxicity compared to the parent compound . Furthermore, research indicates that bromofos can undergo metabolic transformations in plants and animals, affecting its bioavailability and ecological impact .
Bromofos shares structural similarities with several other organophosphorus compounds. Below are some comparable compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Chlorpyrifos | C10H14Cl3NO4PS | Broad-spectrum insecticide; less persistent than bromofos |
Malathion | C10H19O6PS2 | Used for agricultural pests; less toxic to mammals |
Parathion | C10H14NO5PS | Highly toxic; banned in many countries due to safety concerns |
Diazinon | C12H15N2O3PS | Effective against a variety of pests; less persistent |
Bromofos is distinguished by its specific chlorinated phenyl group which contributes to its unique biological activity and mechanism of action compared to these similar compounds.
Bromofos, with the Chemical Abstracts Service registry number 2104-96-3, possesses the molecular formula C₈H₈BrCl₂O₃PS [1] [2] [3]. The compound exists as a phosphorothioate ester featuring a complex molecular architecture that includes multiple heteroatoms and halogen substituents [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate [1] [2]. The molecular structure contains a phosphorus atom bonded to sulfur through a double bond, two methoxy groups, and a halogenated phenyl ring as the leaving group [1] [2].
The molecular weight of bromofos is precisely 365.996 atomic mass units [1] [2] [3]. The structural framework consists of a central phosphorus atom in the +5 oxidation state, typical of organophosphate compounds [1] [2]. The phenyl ring system carries three halogen substitutions: one bromine atom at the 4-position and two chlorine atoms at the 2- and 5-positions [1] [2]. This polyhalogenated aromatic ring serves as the leaving group in the mechanism of acetylcholinesterase inhibition [4].
The stereochemistry of bromofos is achiral, containing no defined stereocenters with zero E/Z centers [5]. The molecular architecture exhibits a tetrahedral geometry around the phosphorus center, with the phosphorus-sulfur double bond providing the characteristic thioate functionality [1] [2]. The Standard International Chemical Identifier Key for bromofos is NYQDCVLCJXRDSK-UHFFFAOYSA-N [1] [2].
Bromofos exists as white crystalline solid at room temperature with a melting point ranging from 53 to 56 degrees Celsius [3] [6] [7]. The material demonstrates thermal stability up to its melting point, maintaining structural integrity under normal storage conditions [7]. The boiling point occurs at 140-142 degrees Celsius under reduced pressure of 0.01 torr [3] [6]. Under standard atmospheric pressure conditions, thermal decomposition may occur before reaching the normal boiling point [7].
The compound exhibits acceptable heat stability when stored at 34 degrees Celsius for 14 days, maintaining chemical integrity within acceptable limits [7]. Storage stability tests demonstrate that bromofos remains stable when kept at temperatures between 0 and 6 degrees Celsius [3]. The flash point exceeds 100 degrees Celsius, indicating relatively low volatility and reduced fire hazard under normal handling conditions [3].
The water solubility of bromofos is limited, measuring approximately 40 parts per million at 27 degrees Celsius [6] [8]. This low aqueous solubility reflects the hydrophobic nature of the polyhalogenated aromatic ring system combined with the phosphorothioate moiety [6]. The compound demonstrates greater solubility in organic solvents, being readily soluble in toluene, carbon tetrachloride, and diethyl ether [6]. Partial solubility occurs in low molecular weight alcohols [6].
The predicted density of bromofos is 1.704 ± 0.06 grams per cubic centimeter [3]. The vapor pressure at 20 degrees Celsius measures 1.3 × 10⁻⁴ millimeters of mercury, indicating low volatility under ambient conditions [6]. The logarithm of the octanol-water partition coefficient values suggests moderate lipophilicity, contributing to bioaccumulation potential [1].
Gas chromatography-mass spectrometry analysis of bromofos reveals a molecular ion peak at mass-to-charge ratio 366, corresponding to the molecular weight [9] [10]. The mass spectral fragmentation pattern exhibits characteristic peaks resulting from the loss of halogen atoms and organophosphate moieties [9]. The presence of bromine and chlorine atoms creates distinctive isotope patterns in the mass spectrum, with characteristic M+2 and M+4 peaks reflecting the natural isotope distributions of these halogens [11].
The electron ionization mass spectrum displays a base peak and multiple fragment ions arising from the breakdown of the phosphorothioate ester bond and aromatic ring fragmentation [12] [9]. The retention index for bromofos in gas chromatographic analysis is 2235, facilitating identification in complex mixtures [9]. The mass spectral quality factor of 975 indicates high confidence in compound identification [9].
The molecular structure of bromofos contains eight hydrogen atoms distributed across the two methoxy groups attached to the phosphorus center [1] [2]. The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the methoxy protons appearing as doublets due to coupling with the phosphorus nucleus [13]. The aromatic region would display signals corresponding to the two remaining hydrogen atoms on the polyhalogenated benzene ring [1] [2].
The phosphorus-31 nuclear magnetic resonance spectrum provides direct information about the phosphorus environment, with the chemical shift influenced by the sulfur double bond and the attached substituents [13]. The coupling patterns between phosphorus and the adjacent methoxy groups create characteristic multipicity patterns in both proton and phosphorus spectra [13].
The ultraviolet-visible absorption spectrum of bromofos exhibits absorption maxima characteristic of the polyhalogenated aromatic chromophore [14]. The presence of multiple halogen substituents on the benzene ring influences the electronic transitions and absorption coefficients [14]. The molar absorptivity values are enhanced by the presence of heavy atoms such as bromine and chlorine [14].
The compound demonstrates photochemical activity under ultraviolet irradiation, with the absorption characteristics determining the photodegradation kinetics [15] [14]. The electronic transitions involve both the aromatic pi-system and the phosphorothioate moiety, creating multiple absorption bands in the ultraviolet region [14].
Bromofos demonstrates considerable stability in aqueous suspension under neutral conditions [6]. However, the compound undergoes hydrolysis in distinctly alkaline media, with the rate increasing significantly as the pH rises above 8 [6]. The hydrolytic degradation follows pseudo-first-order kinetics with respect to bromofos concentration, with the hydroxide ion concentration determining the reaction rate [16].
The alkaline hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the phosphorus center, leading to cleavage of the phosphorus-oxygen bond and formation of dialkyl phosphate and the corresponding phenoxide ion [4] [16]. The rate constant for alkaline hydrolysis increases exponentially with temperature, following Arrhenius kinetics [16]. Under acidic conditions, bromofos exhibits greater stability with minimal hydrolytic degradation occurring over extended periods [6].
Ultraviolet light exposure initiates photochemical degradation of bromofos through multiple pathways [15] [14]. The photodegradation process involves both direct photolysis and photosensitized reactions, with the rate depending on the intensity and wavelength of incident radiation [15] [14]. The presence of bromine and chlorine substituents enhances photochemical reactivity compared to unsubstituted organophosphates [15] [14].
The photodegradation kinetics follow first-order behavior with respect to bromofos concentration, with rate constants varying according to light intensity and wavelength [15] [14]. Solar radiation can initiate photochemical breakdown, although the rate under natural sunlight conditions is significantly slower than under artificial ultraviolet sources [15]. The photodegradation products include various hydroxylated derivatives and compounds resulting from debromination and dechlorination reactions [15].
Bromofos maintains structural integrity at temperatures up to 34 degrees Celsius for extended periods, meeting storage stability requirements for commercial formulations [7]. The compound undergoes thermal decomposition at elevated temperatures, with the onset occurring above 100 degrees Celsius [7]. The thermal degradation pathway involves cleavage of the phosphorus-oxygen bonds and loss of the halogenated phenol moiety [7].
Storage at low temperatures enhances stability, with minimal degradation observed when maintained at 0 to 6 degrees Celsius [3] [7]. The compound demonstrates acceptable stability during normal shipping and storage conditions, provided exposure to extreme temperatures is avoided [7]. Heat stability testing indicates that bromofos retains chemical purity when subjected to accelerated aging conditions at 54 degrees Celsius for 14 days [7].
Field studies indicate that bromofos is not generally persistent in soil systems, undergoing degradation through microbial and chemical processes [8]. The compound exhibits moderate mobility in soil, with the potential for leaching to groundwater under certain conditions [8]. The environmental half-life varies considerably depending on soil type, moisture content, temperature, and microbial activity [8].
Biodegradation occurs through enzymatic processes involving soil microorganisms, with the rate influenced by soil organic matter content and microbial population density [8]. The degradation pathway involves initial hydrolysis of the phosphorothioate ester bond, followed by further metabolism of the resulting products [8]. Under anaerobic conditions, degradation rates are significantly reduced compared to aerobic environments [8].
The structure-activity relationship of bromofos with acetylcholinesterase follows the general pattern observed for organophosphate compounds [17] [18] [4]. The phosphorothioate moiety undergoes bioactivation through oxidative desulfuration by cytochrome P450 enzymes, converting the phosphorus-sulfur double bond to a phosphorus-oxygen double bond, forming the corresponding oxon derivative [19] [20] [4]. This oxon form exhibits significantly enhanced potency for acetylcholinesterase inhibition compared to the parent thionate compound [17] [4].
The halogenated phenyl leaving group influences the reactivity toward acetylcholinesterase through electronic effects [17] [18]. The electron-withdrawing bromine and chlorine substituents enhance the electrophilicity of the phosphorus center, facilitating nucleophilic attack by the serine hydroxyl group in the enzyme active site [17] [18]. The polyhalogenated aromatic ring also affects the leaving group ability, with more electron-withdrawing substituents producing better leaving groups and higher inhibition potency [21] [4].
Within the class of dimethyl phosphorothioate insecticides, bromofos shares structural similarities with compounds such as methyl parathion and fenitrothion [17] [18]. The presence of the dimethyl phosphorothioate moiety creates a common pharmacophore responsible for acetylcholinesterase inhibition [17] [18]. However, the specific substitution pattern on the aromatic ring differentiates bromofos from other members of this chemical class [17] [18].
The structure-activity relationship analysis reveals that compounds with multiple halogen substituents on the phenyl ring, such as bromofos, exhibit enhanced lipophilicity and improved penetration through biological membranes [17] [18]. The combination of bromine and chlorine atoms provides an optimal balance between molecular size and electronic effects, contributing to the insecticidal activity [17] [18]. Compared to compounds with only chlorine substituents, the presence of bromine enhances the molecular weight and lipophilicity, potentially affecting bioavailability and target site penetration [17] [18].
The bioactivation of bromofos follows the general mechanism observed for phosphorothioate insecticides, involving cytochrome P450-mediated oxidative desulfuration [19] [20] [4]. The rate of this bioactivation process influences the onset and duration of toxicological effects [19] [20]. The specific substitution pattern on the aromatic ring affects the electronic properties of the phosphorothioate moiety, influencing the rate of metabolic activation [19] [20].
Structure-activity studies indicate that the position and nature of halogen substituents on the phenyl ring influence the susceptibility to cytochrome P450-mediated bioactivation [19] [20]. The presence of electron-withdrawing groups enhances the electrophilicity of the phosphorus center in the resulting oxon form, increasing the reactivity toward nucleophilic amino acid residues in target proteins [19] [20]. The relationship between structure and activation kinetics provides insights into the relative toxicity and environmental persistence of different organophosphate compounds [19] [20].
The toxicological profile of bromofos reflects the structure-activity relationships common to organophosphate insecticides [17] [18] [4]. The dimethyl phosphorothioate structure confers specific metabolic and toxicological properties that differ from diethyl analogs [4] [13]. Dimethyl phosphorothioate compounds generally exhibit faster reactivation of inhibited acetylcholinesterase compared to diethyl derivatives, influencing the duration of cholinergic effects [4] [13].
Irritant;Environmental Hazard